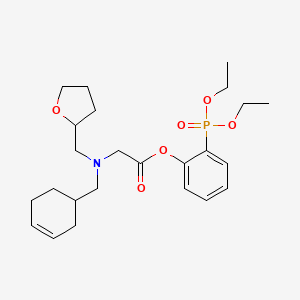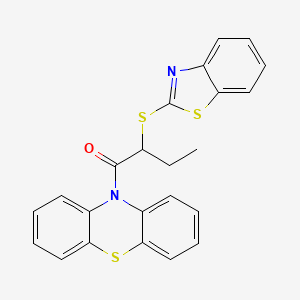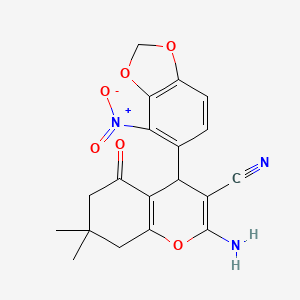
2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamimidothioate Moiety: This step involves the reaction of the pyrrolidine derivative with benzyl and 4-fluorophenyl isothiocyanates under controlled conditions to form the desired carbamimidothioate structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxo-1-phenylpyrrolidin-3-yl N’-phenylimidothiocarbamate
- 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-methyl-N’-[3-(trifluoromethyl)phenyl]carbamimidothioate
Uniqueness
Compared to similar compounds, 2,5-dioxo-1-phenylpyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity
Properties
Molecular Formula |
C24H20FN3O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-benzyl-N-(4-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C24H20FN3O2S/c25-18-11-13-19(14-12-18)27-24(26-16-17-7-3-1-4-8-17)31-21-15-22(29)28(23(21)30)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,26,27) |
InChI Key |
OGLUSQYPMODTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11525512.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11525524.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11525525.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11525531.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide](/img/structure/B11525537.png)
![1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione](/img/structure/B11525548.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525555.png)

![3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11525565.png)

![1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11525574.png)

![5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525582.png)
![1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium](/img/structure/B11525590.png)
